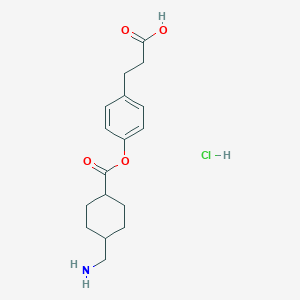

Cetraxate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.ClH/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20;/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USROQQUKEBHOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046459 | |

| Record name | Cetraxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27724-96-5 | |

| Record name | Cetraxate hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027724965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetraxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 4-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]oxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRAXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08IT6P8VHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cetraxate Hydrochloride: A Deep Dive into its Gastroprotective Mechanisms on the Gastric Mucosa

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the multifaceted mechanism of action of cetraxate hydrochloride on the gastric mucosa. This guide synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and novel visualizations of the signaling pathways involved in the gastroprotective effects of this important compound.

This compound is a clinically effective agent for the treatment of gastritis and gastric ulcers. Its therapeutic efficacy stems from a combination of physiological actions that enhance the defensive properties of the gastric mucosa against aggressive factors such as acid and pepsin. This whitepaper elucidates the core mechanisms, including the enhancement of gastric mucosal blood flow, stimulation of prostaglandin synthesis, and increased production of protective mucus.

Core Mechanisms of Action

This compound exerts its protective effects on the gastric mucosa through several key mechanisms:

-

Augmentation of Gastric Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the gastric mucosa, as it supplies oxygen and nutrients while removing metabolic waste and toxic substances. Cetraxate has been shown to significantly increase blood flow in the gastric antrum, a region prone to ulceration. This enhancement of the microcirculation is a cornerstone of its cytoprotective effect.[1]

-

Stimulation of Prostaglandin Synthesis: Prostaglandins, particularly of the E series (PGE), are critical endogenous mediators of gastric mucosal defense. They regulate a variety of protective functions, including the stimulation of mucus and bicarbonate secretion, and the maintenance of mucosal blood flow.[2][3] Cetraxate's mechanism is closely linked to the potentiation of prostaglandin synthesis, thereby strengthening these natural defense pathways.[4][5]

-

Enhancement of Gastric Mucus Production: The gastric mucosa is coated with a layer of mucus that acts as a physical barrier against luminal acid and pepsin. Cetraxate has been demonstrated to increase the synthesis of mucus glycoproteins, the primary components of this protective layer.[2][6] Specifically, it has been shown to increase the levels of hexosamine and uronic acid, which are key components of acid mucopolysaccharides (AMPS), thereby fortifying the mucus barrier.[6]

Quantitative Analysis of Cetraxate's Effects

To provide a clear and comparative overview of the impact of this compound, the following tables summarize key quantitative findings from preclinical studies.

| Parameter Assessed | Experimental Model | Treatment Group | Control Group | Percentage Change | Reference |

| UDP-galactosyltransferase Activity (pmol/mg protein/hr) | Rat Gastric Mucosa | 100.8 ± 11.2 | 78.4 ± 9.6 | +28.6% | [4][5] |

Note: Further quantitative data on the direct percentage increase in gastric mucosal blood flow and prostaglandin E2 levels were not explicitly available in the reviewed literature.

Signaling Pathways

The gastroprotective effects of this compound are mediated by intricate signaling pathways within the gastric mucosal cells. A key pathway involves the stimulation of prostaglandin E2 (PGE2) synthesis, which then acts on specific EP receptors on the surface of epithelial cells.

Caption: Prostaglandin E2 signaling in gastric mucosal protection.

The synthesis of mucus glycoproteins is a critical step in maintaining the integrity of the mucus barrier. Cetraxate enhances this process by increasing the activity of key enzymes, such as UDP-galactosyltransferase.

Caption: Cetraxate's effect on mucus glycoprotein synthesis.

Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

1. Measurement of Gastric Mucosal Blood Flow (Laser Doppler Flowmetry)

-

Animal Model: Male Wistar rats (200-250g), fasted for 24 hours with free access to water.

-

Anesthesia: Urethane (1.25 g/kg, intraperitoneally).

-

Surgical Procedure: A midline laparotomy is performed to expose the stomach. The stomach is incised along the greater curvature and the mucosal surface is exposed.

-

Measurement: A laser Doppler flowmeter probe is gently placed on the antral or corpus mucosa, avoiding direct pressure. The probe measures the velocity of red blood cells in the microvessels, providing a real-time assessment of mucosal blood flow.

-

Data Acquisition: Baseline blood flow is recorded before administration of cetraxate or a vehicle control. Following administration, blood flow is continuously monitored for a specified period.

-

Analysis: Changes in blood flow are expressed as a percentage of the baseline reading.

Caption: Workflow for measuring gastric mucosal blood flow.

2. Quantification of Gastric Mucus (Alcian Blue Method)

-

Animal Model: Male Sprague-Dawley rats (180-220g), fasted for 24 hours.

-

Procedure: Following treatment with cetraxate or control, rats are euthanized, and their stomachs are removed. The glandular portion of the stomach is excised and weighed.

-

Staining: The tissue is incubated in a 0.1% Alcian blue solution in sucrose. The excess dye is removed by washing with sucrose solution.

-

Extraction: The dye complexed with mucus is extracted by immersing the tissue in a magnesium chloride solution.

-

Quantification: The absorbance of the extracted dye is measured spectrophotometrically at a wavelength of 605 nm. The amount of mucus is expressed as micrograms of Alcian blue per gram of glandular tissue.[7][8]

3. Assay of Prostaglandin E2 (PGE2) in Gastric Mucosa (ELISA)

-

Tissue Preparation: Gastric mucosal tissue is scraped, weighed, and homogenized in a buffer solution.

-

Extraction: Prostaglandins are extracted from the homogenate using a suitable organic solvent (e.g., ethyl acetate).

-

ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) kit is used for the quantification of PGE2. The extracted sample is added to microplate wells pre-coated with a PGE2 antibody, along with a fixed amount of HRP-labeled PGE2.

-

Detection: After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of PGE2 in the sample is inversely proportional to the color intensity.

-

Analysis: PGE2 levels are typically expressed as picograms or nanograms per milligram of tissue.[9][10][11][12]

This technical guide serves as a valuable resource for the scientific community, providing a consolidated and detailed examination of the mechanisms by which this compound protects the gastric mucosa. The structured presentation of data, protocols, and signaling pathways is intended to facilitate further research and development in the field of gastroprotective drugs.

References

- 1. Inhibitory effect of prolonged oral administration of this compound on experimentally-induced intestinal metaplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Secretagogues stimulate prostaglandin synthesis and inhibit mucosal damage induced by a necrotizing agent in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. Geranylgeranylacetone and this compound increase UDP-galactosyltransferase activity in rat gastric mucosa - OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY [ousar.lib.okayama-u.ac.jp]

- 6. Studies on the mechanism of action of cetraxate [4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexanecarboxylate hydrochloride], a new anti-ulcer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4.5.2. Quantification of Gastric Wall Mucus [bio-protocol.org]

- 8. A simple method for estimation of gastric mucus and effects of antiulcerogenic agents on the decrease in mucus during water-immersion stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elkbiotech.com [elkbiotech.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cusabio.com [cusabio.com]

- 12. mybiosource.com [mybiosource.com]

An In-depth Technical Guide on the Cytoprotective Effects of Cetraxate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetraxate hydrochloride is a multifaceted gastroprotective agent utilized in the management of gastric ulcers and gastritis. Its therapeutic efficacy stems from a range of cytoprotective mechanisms that enhance the resilience of the gastric mucosa against injurious factors. This technical guide provides a comprehensive overview of the cytoprotective effects of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Cytoprotective Mechanisms

This compound exerts its protective effects on the gastric mucosa through several key mechanisms:

-

Enhancement of Gastric Mucosal Blood Flow: this compound improves blood circulation within the gastric mucosa. This action is crucial for maintaining tissue oxygenation and for the delivery of nutrients and bicarbonate, which are essential for mucosal integrity and repair.[1][2][3] In clinical settings, Cetraxate has been shown to prevent the transient decrease in mucosal blood flow at the ulcer margin during the healing of endoscopic mucosal resection-induced ulcers in patients with Helicobacter pylori infection.[1]

-

Stimulation of Mucus and Prostaglandin Synthesis: The compound enhances the production of gastric mucus, which forms a protective barrier against corrosive gastric acid and pepsin.[4] It also stimulates the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which play a critical role in maintaining mucosal defense by promoting mucus and bicarbonate secretion and increasing mucosal blood flow.

-

Gastric Acid Neutralization: this compound possesses an antacid effect, contributing to a reduction in gastric acidity. This creates a less hostile environment for the gastric mucosa, thereby facilitating the healing of existing ulcers and preventing further damage.

-

Promotion of Mucosal Repair and Regeneration: The drug actively supports the repair and regeneration of gastric mucosal cells, accelerating the healing of ulcerated tissues.

Quantitative Data on Cytoprotective Efficacy

The cytoprotective effects of this compound have been quantified in various preclinical and clinical studies.

| Experimental Model | Parameter Measured | Treatment Group | Result | Reference |

| Endothelin-1-induced gastric ulcer in rats | Ulcer Length (mm) | Control (Endothelin-1) | 11.85 ± 0.89 | [5] |

| Cetraxate + Endothelin-1 | 3.27 ± 0.3 | [5] | ||

| H. pylori-positive patients post-EMR | Mucosal Blood Flow (MBF) Ratio (ulcer margin/surrounding mucosa) 1 week post-EMR | Lansoprazole alone | Significantly lower than baseline | [1] |

| Lansoprazole + Cetraxate | No significant decrease from baseline | [1] | ||

| Experimentally-induced intestinal metaplasia in Wistar rats | Incidence of intestinal metaplasia (%) | Control (NaOH treatment) | High (specific value not provided) | [3] |

| Cetraxate + NaOH treatment | Significant reduction | [3] | ||

| Antral mucosal blood flow | Cetraxate + NaOH treatment | Significant increase | [3] | |

| Acute gastritis and acute aggravation of chronic gastritis (clinical trial) | Cure rate for redness (1st week) | Cetraxate group | Significantly higher (p < 0.05) | [6] |

| Aldioxa group | Lower than Cetraxate group | [6] |

Signaling Pathways Implicated in Cytoprotection

The cytoprotective actions of this compound are mediated by complex signaling pathways. While direct studies on Cetraxate's modulation of all these pathways are not extensively available, its known effects on prostaglandin synthesis, mucosal blood flow, and cell proliferation suggest the involvement of the following key cascades.

Prostaglandin Synthesis Pathway

Cetraxate's ability to stimulate prostaglandin synthesis is a cornerstone of its cytoprotective effect. Prostaglandins, particularly PGE2, are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are crucial for maintaining gastric mucosal integrity.

Nitric Oxide Synthase (NOS) Pathway and Mucosal Blood Flow

The enhancement of gastric mucosal blood flow by this compound is likely linked to the nitric oxide (NO) signaling pathway. NO, a potent vasodilator, is produced by nitric oxide synthase (NOS) enzymes. The endothelial NOS (eNOS) isoform plays a significant role in maintaining mucosal microcirculation.

Epidermal Growth Factor Receptor (EGF-R) Signaling and Mucosal Repair

The promotion of mucosal repair and regeneration by this compound may involve the activation of growth factor signaling pathways, such as the Epidermal Growth Factor Receptor (EGF-R) pathway. Activation of EGF-R triggers downstream cascades, including the MAPK/ERK pathway, which are critical for cell proliferation and migration, essential processes in ulcer healing.[7][8]

Detailed Experimental Protocols

HCl/Ethanol-Induced Gastric Ulcer Model in Rats

This is a widely used model to evaluate the gastroprotective effects of various compounds.[9][10]

Workflow:

Quantification of Gastric Mucus Content (Alcian Blue Staining)

This method quantifies the amount of gastric mucus, a key component of the mucosal defense barrier.[11][12]

Protocol:

-

Stomach Preparation: After sacrificing the animal, the stomach is removed and opened along the greater curvature. It is gently rinsed with saline to remove gastric contents.

-

Staining: The stomach is immersed in a 0.1% Alcian blue solution in 0.16 M sucrose buffered with 0.05 M sodium acetate (pH 5.8) for 2 hours.

-

Washing: The stomach is rinsed with 0.25 M sucrose solution to remove excess dye.

-

Dye Extraction: The mucus-bound dye is extracted by immersing the stomach in a 0.5 M MgCl2 solution for 2 hours.

-

Quantification: The absorbance of the dye-containing MgCl2 solution is measured spectrophotometrically at 620 nm. The amount of Alcian blue is determined from a standard curve and expressed as µg of Alcian blue per gram of glandular stomach tissue.

Measurement of Prostaglandin E2 (PGE2) Levels

PGE2 levels in gastric mucosal tissue can be quantified using commercial ELISA or RIA kits.[13][14][15]

General Procedure (ELISA):

-

Tissue Homogenization: Gastric mucosal samples are homogenized in a suitable buffer and centrifuged to obtain the supernatant.

-

ELISA Plate Preparation: A microplate pre-coated with a capture antibody specific for PGE2 is used.

-

Competitive Binding: Standards, samples, and a fixed concentration of HRP-labeled PGE2 are added to the wells. During incubation, the sample/standard PGE2 and the HRP-labeled PGE2 compete for binding to the capture antibody.

-

Washing: The plate is washed to remove unbound components.

-

Substrate Addition: A substrate solution is added, and the color development is proportional to the amount of HRP-labeled PGE2 bound.

-

Measurement and Calculation: The absorbance is read at 450 nm, and the concentration of PGE2 in the samples is determined by comparison to a standard curve.

Assessment of Antioxidant Enzyme Activity

The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in gastric mucosal homogenates can be measured using spectrophotometric assays.

Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is measured at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[16][17][18]

Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The decrease in absorbance at 240 nm due to H2O2 consumption is monitored. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.[16][17][18]

Glutathione Peroxidase (GPx) Activity Assay: This assay typically involves a coupled reaction where GPx catalyzes the oxidation of glutathione (GSH) by a hydroperoxide, and the resulting oxidized glutathione (GSSG) is reduced back to GSH by glutathione reductase with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH consumption is measured.[16]

Conclusion

This compound is a valuable therapeutic agent for the management of gastric mucosal injury due to its robust and multifaceted cytoprotective properties. Its ability to enhance gastric mucosal blood flow, stimulate the production of protective mucus and prostaglandins, and promote tissue repair underscores its clinical utility. Further research into the specific molecular targets and signaling pathways modulated by this compound will undoubtedly provide deeper insights into its mechanism of action and may pave the way for the development of novel gastroprotective strategies. This technical guide provides a foundational understanding of the cytoprotective effects of this compound for researchers and drug development professionals in the field of gastroenterology.

References

- 1. Influence of Helicobacter pylori infection and cetraxate on gastric mucosal blood flow during healing of endoscopic mucosal resection-induced ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of cetraxate, a new antiulcer drug, against serotonin-induced ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of prolonged oral administration of this compound on experimentally-induced intestinal metaplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effects of cimetidine and cetraxate on the biosynthetic activity of mucus glycoproteins in organ culture of rat gastric mucosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin-1-induced gastric ulcer is attenuated by cetraxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic effects of cetraxate against acute gastritis and acute aggravation of chronic gastritis. Endoscopic investigation by the double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Critical Role of Growth Factors in Gastric Ulcer Healing: The Cellular and Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of epidermal growth factor (EGF) and its receptor in mucosal protection, adaptation to injury, and ulcer healing: involvement of EGF-R signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Alcian blue pH 1.0 histo-staining protocols to match mass spectrometric quantification of sulfomucins and circumvent false positive results due to sialomucins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]

- 12. Using 3D gastrointestinal tract in vitro models with microfold cells and mucus secreting ability to assess the hazard of copper oxide nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elkbiotech.com [elkbiotech.com]

- 14. Rat PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 15. raybiotech.com [raybiotech.com]

- 16. [Antioxidant enzyme activity in the gastric mucosa in precancerous conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wiadlek.pl [wiadlek.pl]

- 18. Blood Catalase, Superoxide Dismutase, and Glutathione Peroxidase Activities in Alcohol- and Opioid-Addicted Patients [mdpi.com]

Cetraxate Hydrochloride: A Technical Guide to its Anti-Peptic Ulcer Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetraxate hydrochloride is a multifaceted gastroprotective agent that has demonstrated efficacy in the treatment and prevention of peptic ulcers. Its mechanism of action extends beyond simple acid suppression, involving the enhancement of mucosal defense and repair mechanisms. This technical guide provides an in-depth overview of the preclinical and clinical research on this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Mechanism of Action

This compound exerts its therapeutic effects through a combination of synergistic actions that bolster the integrity of the gastric mucosa.[1] Key mechanistic pillars include:

-

Enhancement of Gastric Mucosal Blood Flow: Cetraxate has been shown to increase blood flow to the gastric mucosa, a critical factor in maintaining mucosal health, facilitating the removal of damaging agents, and promoting the healing of ulcerated tissue.[2][3] This action is partly responsible for its cytoprotective effects.

-

Stimulation of Prostaglandin Synthesis: The drug augments the production of prostaglandins, particularly Prostaglandin E2 (PGE2), within the gastric mucosa.[4] Prostaglandins are crucial for maintaining the mucosal barrier by stimulating mucus and bicarbonate secretion and increasing mucosal blood flow.

-

Increased Mucus Production: Cetraxate promotes the secretion of gastric mucus, which forms a protective layer shielding the gastric epithelium from the corrosive effects of gastric acid and pepsin.[1] It specifically appears to upregulate MUC5AC and MUC6, key components of the protective mucus layer.

-

Antifibrinolytic Activity: Cetraxate exhibits local antifibrinolytic properties, which can be beneficial in the treatment of bleeding ulcers by preventing the premature dissolution of blood clots.[1]

-

Inhibition of Lysosomal Enzymes: It has been shown to inhibit the activity of lysosomal enzymes such as beta-glucuronidase, which can contribute to tissue damage at the site of an ulcer.[1]

-

Promotion of Mucosal Repair: By supporting natural healing processes, Cetraxate facilitates the regeneration and restoration of damaged mucosal tissue.[1]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Efficacy of Cetraxate in Preclinical Ulcer Models

| Ulcer Model | Species | Cetraxate HCl Dose | Efficacy Metric | Result | Reference |

| Aspirin-induced Ulcer | Rat | 100 and 300 mg/kg p.o. | Inhibition of Ulcer Index (UI) and Fibrinolytic Activity (FA) | Significant inhibition of both UI and FA | [1] |

| Acetic Acid-induced Ulcer | Rat | 200 and 300 mg/kg p.o. (daily for 5 or 8 days) | Inhibition of Ulcer Index (UI) and Fibrinolytic Activity (FA) | Effective against both UI and FA | [1] |

| Endothelin-1-induced Ulcer | Rat | Not specified | Reduction in Ulcer Length | Ulcer length reduced from 11.85 ± 0.89 mm to 3.27 ± 0.3 mm (p < 0.0001) | [5] |

| NaOH-induced Intestinal Metaplasia | Wistar Rat | Not specified | Increase in Antral Mucosal Blood Flow and Reduction in Metaplasia | Significant increase in blood flow and reduction in metaplasia at 25 weeks | [3] |

Table 2: Clinical Efficacy of Cetraxate in Peptic Ulcer and Gastritis

| Clinical Indication | Study Design | Treatment Regimen | Efficacy Metric | Result | Reference |

| Benign Gastric Ulcer in the Elderly | Randomized, Double-Blind vs. Ranitidine | Cetraxate 200 mg q.i.d. for up to 12 weeks | Complete Ulcer Healing Rate | 8% at 4 weeks, 42% at 8 weeks, 65% at 12 weeks | [6] |

| Benign Gastric Ulcer in the Elderly | Randomized, Double-Blind vs. Ranitidine | Ranitidine 150 mg b.i.d. for up to 12 weeks | Complete Ulcer Healing Rate | 35% at 4 weeks, 78% at 8 weeks, 96% at 12 weeks | [6] |

| Acute Gastritis/Acute Aggravation of Chronic Gastritis | Double-Blind vs. Aldioxa | Not specified | Cure Rate of Redness (Endoscopic) | Significantly better than aldioxa at 1 week (p < 0.05) | [7] |

Table 3: Efficacy of Cetraxate in Combination Therapy for H. pylori Eradication in Smokers

| Analysis Type | Treatment Regimen (7 days) | Number of Patients (n) | H. pylori Eradication Rate | P-value |

| Intention-to-Treat | Omeprazole + Amoxicillin + Clarithromycin (OAC) | 55 | 55% | <0.01 |

| Intention-to-Treat | OAC + Cetraxate (600 mg) | 51 | 92% | <0.01 |

| Per Protocol | OAC | Not specified | 58% | <0.01 |

| Per Protocol | OAC + Cetraxate (600 mg) | Not specified | 94% | <0.01 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cetraxate-Mediated Gastric Mucosal Protection

Cetraxate's protective effects are mediated through the stimulation of prostaglandin synthesis, which in turn activates downstream signaling cascades. The binding of PGE2 to its EP2 and EP4 receptors on gastric mucosal cells leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] This pathway is central to the inhibition of apoptosis and enhancement of cytoprotective mechanisms.[4]

Caption: Signaling pathway of Cetraxate-mediated gastric protection.

Experimental Workflow for Preclinical Evaluation of Cetraxate

A typical preclinical study to evaluate the anti-ulcer efficacy of Cetraxate involves several key stages, from animal acclimatization to data analysis.

References

- 1. Studies on the mechanism of action of cetraxate [4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexanecarboxylate hydrochloride], a new anti-ulcer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of Helicobacter pylori infection and cetraxate on gastric mucosal blood flow during healing of endoscopic mucosal resection-induced ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of prolonged oral administration of this compound on experimentally-induced intestinal metaplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin-1-induced gastric ulcer is attenuated by cetraxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Healing of gastric ulcer in the elderly: a double-blind study of cetraxate versus ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic effects of cetraxate against acute gastritis and acute aggravation of chronic gastritis. Endoscopic investigation by the double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Cetraxate Hydrochloride for Gastritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on Cetraxate hydrochloride, a mucosal protective agent, for the treatment of gastritis. The document synthesizes available data on its mechanism of action, efficacy in various animal models, and key experimental protocols, offering a valuable resource for researchers in the field of gastroenterology and drug development.

Core Mechanism of Action

This compound exerts its gastroprotective effects through a multi-faceted mechanism primarily centered on enhancing the defensive capabilities of the gastric mucosa. Preclinical evidence suggests that its mode of action involves the modulation of several key physiological pathways, including the increase of gastric mucosal blood flow, stimulation of prostaglandin synthesis, and enhancement of nitric oxide synthase activity.[1][2]

Enhancement of Gastric Mucosal Blood Flow

A crucial element of Cetraxate's protective effect is its ability to increase blood flow to the gastric mucosa.[3][4] This action is vital for maintaining the integrity of the mucosal barrier, facilitating the delivery of oxygen and nutrients, and aiding in the rapid repair of damaged tissue. Studies in rat models have demonstrated that Cetraxate can counteract the decrease in gastric mucosal blood flow induced by damaging agents like serotonin.[4] This improvement in microcirculation is believed to be a key contributor to its anti-ulcer and anti-gastritis efficacy.[4]

Modulation of Prostaglandins and Nitric Oxide Synthase

Cetraxate has been shown to prevent the decrease in mucosal prostaglandin content.[1] Prostaglandins, particularly of the E2 variety (PGE2), are critical for gastric cytoprotection, as they stimulate mucus and bicarbonate secretion and increase mucosal blood flow.[2] Furthermore, the mechanism of Cetraxate is linked to an enhancement of nitric oxide synthase (NOS) activity.[1] Nitric oxide (NO) is a potent vasodilator and plays a significant role in maintaining gastric mucosal integrity and microcirculation.

Efficacy in Preclinical Models of Gastritis

This compound has been evaluated in various preclinical models of gastritis and gastric ulceration, demonstrating significant protective and therapeutic effects. These models are designed to mimic different aspects of the pathogenesis of gastritis in humans.

Chemically-Induced Gastritis and Ulcer Models

In a rat model where gastric ulcers were induced by the submucosal injection of endothelin-1, a potent vasoconstrictor, Cetraxate demonstrated a strong attenuating effect.[5] This model is particularly relevant as it highlights the drug's ability to counteract ischemia-related mucosal injury.

Experimental Protocol: Endothelin-1-Induced Gastric Ulcer in Rats

-

Animal Model: Male Wistar rats.[5]

-

Induction of Ulcer: A submucosal injection of endothelin-1 into the gastric body is performed.[5]

-

Treatment: Cetraxate is administered to the test group.

-

Assessment: The length of the induced ulcers is measured. Gastric mucosal hemodynamics and tissue oxygenation can be monitored using techniques like Laser Doppler flowmetry and tissue spectrophotometry.[5]

Table 1: Effect of Cetraxate on Endothelin-1-Induced Gastric Ulcer Length in Rats

| Treatment Group | Mean Ulcer Length (mm ± SEM) | n | p-value |

| Endothelin-1 | 11.85 ± 0.89 | 4 | < 0.0001 |

| Endothelin-1 + Cetraxate | 3.27 ± 0.3 | 8 | < 0.0001 |

Source: Lazaratos S, et al. Life Sci. 1993.[5]

Prolonged oral administration of Cetraxate has been shown to reduce the incidence and amount of intestinal metaplasia induced by the intragastric instillation of 5% NaOH solution in Wistar rats.[3] This model is relevant for studying the long-term protective effects of the drug on gastric mucosal transformation.

Experimental Protocol: NaOH-Induced Intestinal Metaplasia in Rats

-

Animal Model: Wistar rats.[3]

-

Induction of Metaplasia: Intragastric instillation of a 5% NaOH solution.[3]

-

Treatment: Oral administration of Cetraxate beginning 2 days after NaOH treatment and continuing for the duration of the study (e.g., 25 weeks).[3]

-

Assessment: At the end of the experimental period, the incidence and area of intestinal metaplasia are determined through histological examination of the antral mucosa. Gastric mucosal blood flow can also be measured.[3]

Cetraxate has shown a protective effect against serotonin-induced ulcers in rats.[4] Serotonin is known to decrease gastric mucosal blood flow, and Cetraxate's ability to counteract this effect is a key aspect of its mechanism in this model.

Experimental Protocol: Serotonin-Induced Gastric Ulcer in Rats

-

Animal Model: Rats.[4]

-

Induction of Ulcer: Administration of serotonin.

-

Treatment: Administration of Cetraxate.

-

Assessment: Evaluation of gastric mucosal blood flow and the extent of ulceration.[4]

The HCl/ethanol-induced gastric lesion model is a widely used acute model to screen for cytoprotective agents. While specific preclinical data for Cetraxate in this model is not detailed in the provided search results, its known cytoprotective mechanisms suggest potential efficacy.

Experimental Protocol: HCl/Ethanol-Induced Gastric Lesions in Rats

-

Animal Model: Rats.

-

Induction of Lesions: Oral administration of a solution containing hydrochloric acid and ethanol.

-

Treatment: Pre-treatment with Cetraxate at various doses.

-

Assessment: Macroscopic evaluation of the stomach for hemorrhagic lesions, and calculation of an ulcer index.

Signaling Pathways and Experimental Workflows

The protective effects of this compound are mediated by a network of signaling pathways that converge to enhance mucosal defense and repair.

References

- 1. Endothelin-1-induced gastric ulcer is attenuated by cetraxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effect of prolonged oral administration of this compound on experimentally-induced intestinal metaplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protective effect of cetraxate, a new antiulcer drug, against serotonin-induced ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Repair Mechanisms Activated by Cetraxate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetraxate hydrochloride is a multifaceted gastroprotective agent utilized in the treatment of gastric ulcers and gastritis. Its therapeutic efficacy stems from its ability to activate and enhance the innate cellular repair and defense mechanisms of the gastric mucosa. This technical guide provides a comprehensive overview of the core cellular repair mechanisms modulated by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its gastroprotective and ulcer-healing effects through a combination of synergistic mechanisms that reinforce the gastric mucosal barrier and promote tissue regeneration. These core mechanisms include the enhancement of gastric mucus production, stimulation of prostaglandin synthesis, increased gastric mucosal blood flow, and promotion of epithelial cell proliferation.

Enhancement of Gastric Mucus Production

This compound significantly stimulates the synthesis and secretion of gastric mucus, a critical component of the mucosal defense system. This thick, viscoelastic gel acts as a physical barrier, protecting the underlying epithelium from the corrosive effects of gastric acid and pepsin.

Quantitative Data on Mucus Production

| Parameter | Method | Animal Model | Treatment | Result | Reference |

| Hexosamine and Uronic Acid Content in Ulcer Tissue | Biochemical analysis | Acetic acid-induced ulcer in rats | Cetraxate (200 and 300 mg/kg, p.o.) | Significant increase in hexosamine and uronic acid, components of acid mucopolysaccharides. | [1] |

Experimental Protocol: Quantification of Gastric Mucus

This protocol is based on the widely used Alcian blue dye-binding method to quantify gastric mucus content.

-

Animal Model: Male Wistar rats with experimentally induced gastric ulcers (e.g., by acetic acid).

-

Treatment: Administer this compound orally at desired doses (e.g., 200-300 mg/kg) for a specified period. A control group should receive the vehicle.

-

Sample Collection: Euthanize the rats and excise the stomachs. Open the stomach along the greater curvature and gently rinse with saline.

-

Staining: Immerse the stomachs in a 0.1% Alcian blue solution in 0.16 M sucrose, buffered with 0.05 M sodium acetate (pH 5.8), for 2 hours.

-

Dye Extraction: Wash the stomachs twice with 0.25 M sucrose solution. Transfer each stomach to a 10 ml solution of 0.5 M magnesium chloride and shake for 2 hours to extract the dye.

-

Quantification: Centrifuge the resulting solution and measure the absorbance of the supernatant at 620 nm. The amount of Alcian blue is proportional to the amount of mucus. A standard curve can be generated to quantify the mucus content.[2]

Logical Relationship Diagram: Mucus Enhancement Pathway

References

- 1. Gastric ulcer treatment with intravenous human epidermal growth factor: a double-blind controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple method for estimation of gastric mucus and effects of antiulcerogenic agents on the decrease in mucus during water-immersion stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Cetraxate Hydrochloride: A Deep Dive into its Impact on Mucosal Blood Flow

For Researchers, Scientists, and Drug Development Professionals

Cetraxate hydrochloride, a gastroprotective agent, has demonstrated significant efficacy in the treatment and prevention of peptic ulcers and other gastrointestinal conditions.[1][2] A cornerstone of its therapeutic action lies in its profound impact on gastric mucosal blood flow (MBF), a critical determinant of mucosal defense and repair. This technical guide synthesizes the available scientific evidence to provide an in-depth understanding of how this compound modulates this vital physiological process.

Core Mechanism of Action: Enhancing Mucosal Defense

This compound exerts its gastroprotective effects through a multi-faceted mechanism.[1] It enhances the secretion of mucus, which forms a protective barrier against gastric acid and digestive enzymes.[1][2] Furthermore, it stimulates the synthesis of prostaglandins within the gastric mucosa.[1] Prostaglandins are crucial for maintaining the integrity of the stomach lining by promoting mucus and bicarbonate secretion, inhibiting gastric acid secretion, and, significantly, enhancing mucosal blood flow.[1]

Quantitative Impact on Mucosal Blood Flow

Clinical and preclinical studies have consistently demonstrated the positive effect of this compound on gastric mucosal blood flow.

Clinical Evidence in Humans

A key study by Adachi et al. (2001) investigated the effect of cetraxate on MBF during the healing of ulcers induced by endoscopic mucosal resection (EMR) in patients. The study revealed that in Helicobacter pylori-positive patients, there was a transient decrease in the MBF ratio (MBF at ulcer margin / MBF in surrounding mucosa) one week after EMR. However, the administration of cetraxate alongside a proton pump inhibitor prevented this decrease, suggesting a direct beneficial effect on blood flow at the site of injury.[3]

| Patient Group | Treatment Regimen | Observation at 1 Week Post-EMR | Reference |

| H. pylori-positive | Lansoprazole only | Significant decrease in MBF ratio | Adachi et al., 2001[3] |

| H. pylori-positive | Lansoprazole + Cetraxate | No significant decrease in MBF ratio | Adachi et al., 2001[3] |

| H. pylori-negative | Lansoprazole or Lansoprazole + Cetraxate | No significant decrease in MBF ratio | Adachi et al., 2001[3] |

Preclinical Evidence in Animal Models

Research in Wistar rats by Tatsuta et al. (1987) demonstrated that prolonged oral administration of this compound resulted in a significant increase in antral mucosal blood flow. This effect was associated with the suppression of experimentally induced intestinal metaplasia, highlighting the therapeutic implications of enhanced mucosal perfusion.[4]

Signaling Pathways and Experimental Protocols

Proposed Signaling Pathway for Cetraxate's Effect on Mucosal Blood Flow

The primary proposed mechanism for cetraxate-induced enhancement of mucosal blood flow involves the stimulation of prostaglandin synthesis. Prostaglandins, particularly of the E series, are potent vasodilators in the gastric mucosa.

Caption: Proposed signaling pathway of this compound on mucosal blood flow.

Experimental Workflow for Measuring Mucosal Blood Flow

The study by Adachi et al. (2001) provides a clear methodology for assessing the impact of cetraxate on gastric mucosal blood flow in a clinical setting.

Caption: Experimental workflow for assessing cetraxate's effect on MBF.

Conclusion and Future Directions

For drug development professionals, these findings underscore the therapeutic potential of targeting mucosal blood flow in the management of gastrointestinal disorders. Future research could focus on elucidating the precise molecular targets of cetraxate within the prostaglandin synthesis pathway and exploring its effects on other vasoactive mediators. Further clinical trials with larger patient cohorts would also be beneficial to confirm and expand upon the existing findings.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Influence of Helicobacter pylori infection and cetraxate on gastric mucosal blood flow during healing of endoscopic mucosal resection-induced ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of prolonged oral administration of this compound on experimentally-induced intestinal metaplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Purity Analysis of Cetraxate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purity analysis of Cetraxate hydrochloride using High-Performance Liquid Chromatography (HPLC). The provided methodology is designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this active pharmaceutical ingredient (API).

Introduction

This compound is a gastrointestinal agent with a cytoprotective effect, primarily used for the treatment of gastritis and gastric ulcers. Ensuring the purity of this compound is critical for its safety and efficacy. This application note describes a stability-indicating HPLC method for the quantitative determination of this compound and the separation of its potential impurities and degradation products.

HPLC Method for Purity and Related Substances

This method is based on a reversed-phase HPLC approach, suitable for the separation of this compound from its potential impurities.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

| Parameter | Recommended Condition |

| HPLC System | Quaternary Gradient HPLC System with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.5) |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector Wavelength | 220 nm |

| Run Time | Approximately 30 minutes |

Reagents and Solutions Preparation

-

Water: HPLC grade or equivalent.

-

Acetonitrile: HPLC grade.

-

Phosphoric Acid: Analytical reagent grade.

-

Potassium Dihydrogen Phosphate: Analytical reagent grade.

Phosphate Buffer (pH 2.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

Mobile Phase A: Phosphate Buffer (pH 2.5) Mobile Phase B: Acetonitrile

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

Sample Preparation: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a concentration similar to the standard preparation.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for the Cetraxate peak |

| Theoretical Plates | ≥ 2000 for the Cetraxate peak |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections of the standard solution) |

Experimental Protocol: Purity Determination

The following diagram illustrates the experimental workflow for the purity testing of this compound.

Caption: Workflow for HPLC Purity Analysis.

Protocol Steps:

-

Preparation: Prepare the mobile phase, diluent, standard, and sample solutions as described in section 2.2.

-

System Suitability: Equilibrate the HPLC system with the mobile phase. Perform the system suitability test by injecting the standard solution six times. Ensure the acceptance criteria in section 2.3 are met.

-

Analysis: Inject the diluent as a blank, followed by the standard solution and the sample solution(s) into the chromatograph.

-

Data Processing: Record the chromatograms and integrate the peaks.

-

Calculation:

-

Purity of this compound: Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

-

Related Substances: Calculate the percentage of each impurity by area normalization or by using a reference standard for the impurity if available.

-

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method and to understand the degradation pathways of the drug substance.

Protocol for Forced Degradation

The following protocol outlines the conditions for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active substance.[1]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve Cetraxate HCl in 0.1 M HCl and heat at 60°C for 2 hours. |

| Base Hydrolysis | Dissolve Cetraxate HCl in 0.1 M NaOH and keep at room temperature for 1 hour. |

| Oxidative Degradation | Dissolve Cetraxate HCl in 3% H₂O₂ and keep at room temperature for 4 hours. |

| Thermal Degradation | Expose solid Cetraxate HCl to 105°C for 24 hours. |

| Photolytic Degradation | Expose a solution of Cetraxate HCl to UV light (254 nm) and visible light for 24 hours. |

After exposure to the stress conditions, the solutions should be neutralized (for acid and base hydrolysis samples) and diluted to the target concentration before HPLC analysis.

The logical relationship for conducting a forced degradation study is depicted in the following diagram.

Caption: Forced Degradation Study Logic.

Data Presentation

All quantitative data from the purity analysis and forced degradation studies should be summarized in clear and well-structured tables for easy comparison and interpretation.

Example Table for Purity Analysis:

| Sample ID | Cetraxate HCl (%) | Impurity 1 (%) | Impurity 2 (%) | Total Impurities (%) |

| Batch A | 99.8 | 0.05 | 0.08 | 0.13 |

| Batch B | 99.5 | 0.12 | 0.15 | 0.27 |

Example Table for Forced Degradation Results:

| Stress Condition | % Assay of Cetraxate HCl | % Degradation | No. of Degradation Products |

| Acid Hydrolysis | 85.2 | 14.8 | 3 |

| Base Hydrolysis | 90.5 | 9.5 | 2 |

| Oxidation | 88.1 | 11.9 | 4 |

| Thermal | 98.7 | 1.3 | 1 |

| Photolytic | 95.3 | 4.7 | 2 |

Conclusion

The HPLC method described in this application note is suitable for the routine quality control and purity testing of this compound. The forced degradation protocol provides a framework for establishing the stability-indicating nature of the method. Proper validation of this method in accordance with regulatory guidelines is essential before its implementation in a GMP environment.

References

Application Note: In Vitro Bioactivity of Cetraxate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetraxate hydrochloride is a gastroprotective agent utilized in the treatment of gastric ulcers and gastritis.[1] Its therapeutic efficacy stems from a multifaceted mechanism of action that enhances the gastric mucosal barrier, promotes cellular repair, and stimulates protective endogenous factors.[1][2] This document provides detailed protocols for a series of in vitro assays designed to quantify the key bioactivities of this compound. The assays include a cytoprotection assay against ethanol-induced injury, a cell proliferation assay, a prostaglandin E2 (PGE2) synthesis assay, and a cell migration scratch assay. These protocols are intended to guide researchers in the preclinical evaluation and mechanistic study of Cetraxate and similar gastroprotective compounds.

Introduction to this compound's Mechanism of Action

This compound exerts its protective effects on the gastric mucosa through several key mechanisms.[2] Primarily, it enhances the gastric mucosal barrier by stimulating the synthesis and secretion of mucin, which forms a protective layer against acidic and enzymatic damage.[1] The compound also promotes the proliferation and regeneration of gastric epithelial cells, aiding in the repair of damaged tissue.[1][2] Furthermore, Cetraxate has been shown to increase gastric mucosal blood flow and stimulate the synthesis of prostaglandins, which are crucial mediators of mucosal defense.[2][3][4][5] It may also increase acid mucopolysaccharides within the ulcer tissue, contributing to the healing process.[6] The following in vitro assays are designed to dissect and quantify these distinct biological activities.

Signaling Pathways and Bioactivity Overview

The gastroprotective action of this compound involves the modulation of multiple cellular pathways that collectively enhance mucosal defense and repair. A key pathway is the stimulation of prostaglandin synthesis, which plays a critical role in maintaining the integrity of the stomach lining.[2] Prostaglandins achieve this by promoting mucus and bicarbonate secretion while enhancing mucosal blood flow.[2]

Caption: Overview of this compound's multifaceted mechanism of action.

Prostaglandin Synthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes. Cetraxate is proposed to positively influence this pathway, leading to increased production of protective prostaglandins like PGE2. This action is crucial for its cytoprotective effects and contrasts with the mechanism of NSAIDs, which inhibit COX enzymes and reduce prostaglandin levels.[7]

Caption: Cetraxate's stimulatory role in the prostaglandin E2 synthesis pathway.

Experimental Protocols

The following section details the protocols for assessing the primary bioactivities of this compound in vitro.

Assay 1: Cytoprotection Against Ethanol-Induced Injury

Principle: This assay measures the ability of Cetraxate to protect gastric epithelial cells from damage induced by a chemical stressor, such as ethanol.[8][9] Cell viability is quantified by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell lysis.

Experimental Workflow:

Caption: Workflow for the in vitro cytoprotection assay.

Methodology:

-

Cell Culture: Culture human gastric adenocarcinoma cells (AGS) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a "vehicle control" (no drug) and a "positive control" (e.g., 10 µM Carbenoxolone). Incubate for 4 hours.

-

Damage Induction: Add ethanol directly to the wells to a final concentration of 20%. For control wells (no damage), add an equivalent volume of PBS. Incubate for 1 hour.

-

LDH Measurement: Carefully collect 50 µL of supernatant from each well. Measure LDH activity using a commercially available cytotoxicity detection kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells treated with ethanol alone). Determine the protective effect of Cetraxate as a percentage reduction in LDH release.

Assay 2: Cell Proliferation Assay (MTT Assay)

Principle: This assay assesses the effect of Cetraxate on the metabolic activity and proliferation of gastric epithelial cells.[1] The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Experimental Workflow:

Caption: Workflow for the cell proliferation (MTT) assay.

Methodology:

-

Cell Seeding: Seed AGS cells at a low density (2 x 10^3 cells/well) in a 96-well plate. Allow cells to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). A known growth factor like EGF (10 ng/mL) can be used as a positive control.[10][11]

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Express the results as a percentage of the vehicle-treated control.

Assay 3: Prostaglandin E2 (PGE2) Synthesis Assay

Principle: This assay quantifies the ability of Cetraxate to stimulate the production of PGE2 in gastric cells, a key component of its cytoprotective mechanism.[2] PGE2 levels in the cell culture supernatant are measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow:

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Inhibitory effect of prolonged oral administration of this compound on experimentally-induced intestinal metaplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of cetraxate, a new antiulcer drug, against serotonin-induced ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Helicobacter pylori infection and cetraxate on gastric mucosal blood flow during healing of endoscopic mucosal resection-induced ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of cetraxate [4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexanecarboxylate hydrochloride], a new anti-ulcer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug-induced mucosal alterations observed during esophagogastroduodenoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Cytoprotective Action of Cetraxate Against [research.amanote.com]

- 9. Cytoprotective Action of Cetraxate against HCl·Ethanol-Induced Gastric Lesion in Rats [jstage.jst.go.jp]

- 10. [Growth factors in experimental ulcer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Critical Role of Growth Factors in Gastric Ulcer Healing: The Cellular and Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Cetraxate Hydrochloride in Animal Models of Gastritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to study the efficacy of Cetraxate hydrochloride in treating gastritis. Detailed experimental protocols, quantitative data summaries, and visualizations of the proposed mechanisms of action are included to facilitate research and development in this area.

Introduction to this compound in Gastritis

This compound is a medication used for the treatment of gastritis and gastric ulcers. Its therapeutic effect is primarily attributed to its ability to enhance the gastric mucosal defense mechanisms.[1] Animal models are crucial for elucidating the pharmacodynamics and efficacy of this compound before clinical application. This document outlines key in vivo models and methodologies for evaluating the gastroprotective effects of this compound.

Animal Models of Gastritis

Several animal models have been established to mimic the pathological conditions of gastritis in humans. The most common models involve the induction of gastric mucosal lesions through chemical agents or stress.

HCl/Ethanol-Induced Gastritis Model in Rats

This is a widely used acute gastritis model that causes severe hemorrhagic lesions in the gastric mucosa. The combination of hydrochloric acid and ethanol disrupts the gastric mucosal barrier, leading to necrosis and ulceration.[2]

Indomethacin-Induced Gastritis Model in Rats

Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin are known to cause gastric mucosal damage by inhibiting the synthesis of prostaglandins, which are crucial for maintaining mucosal integrity.[3] This model is particularly relevant for studying cytoprotective agents that may counteract the deleterious effects of NSAIDs.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in the HCl/Ethanol-induced gastritis model.

Table 1: Dose-Dependent Protective Effect of this compound in HCl/Ethanol-Induced Gastritis in Rats [2]

| Treatment Group | Dose (mg/kg) | Route of Administration | Inhibition of Gastric Lesions |

| Control | - | - | - |

| Cetraxate HCl | 30 | Oral | Significant |

| Cetraxate HCl | 100 | Oral | Significant |

| Cetraxate HCl | 300 | Oral | Practically complete |

| Cetraxate HCl | 30 | Intraperitoneal | Significant |

| Cetraxate HCl | 100 | Intraperitoneal | Significant |

| Cetraxate HCl | 300 | Intraperitoneal | Significant |

Note: The original study mentions a dose-related inhibition. Specific percentage inhibition values were not provided in the abstract.

Experimental Protocols

Protocol 1: HCl/Ethanol-Induced Gastritis in Rats

Objective: To induce acute gastric lesions in rats to evaluate the gastroprotective effect of this compound.

Materials:

-

Male Wistar rats (180-200 g)

-

This compound

-

60% Ethanol in 150 mM HCl

-

Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Dissection tools

-

Formalin solution (10%)

-

Ulcer scoring scale

Procedure:

-

Fast the rats for 24 hours before the experiment, with free access to water.

-

Divide the animals into control and treatment groups.

-

Administer this compound or vehicle to the respective groups via oral gavage.

-

One hour after treatment, orally administer 1 mL of 60% ethanol in 150 mM HCl to each rat to induce gastritis.[2]

-

One hour after the administration of the necrotizing agent, euthanize the rats by cervical dislocation.

-

Immediately dissect the stomachs and open them along the greater curvature.

-

Gently rinse the stomachs with saline to remove gastric contents.

-

Examine the gastric mucosa for lesions and score the severity of the damage. The total length of the lesions can be measured.

-

Fix the stomach tissues in 10% formalin for histological examination.

Assessment:

-

Macroscopic Evaluation: Measure the total length (mm) of hemorrhagic lesions in the glandular part of the stomach.

-

Histological Evaluation: Process the formalin-fixed tissues for histopathological examination to assess the depth of necrosis, epithelial cell disruption, and submucosal edema.[2]

Protocol 2: Indomethacin-Induced Gastritis in Rats

Objective: To induce gastric ulcers in rats using indomethacin to assess the cytoprotective properties of this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Indomethacin (suspended in a suitable vehicle like 1% carboxymethyl cellulose)

-

Vehicle for Cetraxate

-

Oral gavage needles

-

Dissection tools

-

Ulcer index scoring system

Procedure:

-

Fast the rats for 24 hours prior to the experiment, with ad libitum access to water.

-

Group the animals into control and experimental groups.

-

Administer this compound or its vehicle orally to the designated groups.

-

After 30 minutes, administer indomethacin (e.g., 30 mg/kg) orally to all groups except the absolute control group.[3]

-

Four to six hours after indomethacin administration, euthanize the animals.

-

Excise the stomachs and open along the greater curvature.

-

Wash the stomachs with saline and examine for the presence of ulcers in the glandular region.

-

Score the ulcers based on their number and severity to calculate an ulcer index.

Assessment:

-

Ulcer Index: The ulcer index can be calculated based on the number and severity of the ulcers. A common scoring system is as follows: 0 = no ulcer; 1 = reddish spots; 2 = hemorrhagic streaks; 3 = ulcers < 3 mm; 4 = ulcers > 3 mm. The sum of the scores per animal constitutes its ulcer index.

Mechanism of Action of this compound

The protective effect of this compound is believed to be multifactorial. A key mechanism is the enhancement of gastric mucosal blood flow, which improves the delivery of oxygen and nutrients to the mucosal cells and aids in the removal of toxic substances.[4] This effect is partly mediated by endogenous prostaglandins and potentially nitric oxide.[2]

Visualizations

References

- 1. Gastric cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytoprotective Action of Cetraxate against HCl·Ethanol-Induced Gastric Lesion in Rats [jstage.jst.go.jp]

- 3. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Use of Cetraxate Hydrochloride in NSAID-Induced Ulcer Models in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic properties. However, their use is frequently associated with gastrointestinal complications, most notably the development of peptic ulcers. This has driven the investigation of gastroprotective agents that can mitigate NSAID-induced mucosal damage. Cetraxate hydrochloride is a gastroprotective drug that has demonstrated efficacy in treating and preventing gastric ulcers.[1][2] Its mechanism of action is multifaceted, involving the enhancement of the gastric mucosal barrier, stimulation of protective prostaglandin synthesis, and promotion of mucosal repair and regeneration.[1][2]

These application notes provide detailed protocols for utilizing this compound in established rat models of NSAID-induced gastric ulcers. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in the preclinical evaluation of this compound and other potential gastroprotective compounds.

Mechanism of Action of this compound

This compound exerts its gastroprotective effects through several key mechanisms:

-

Enhancement of the Mucosal Barrier: It stimulates the synthesis and secretion of mucin, a primary component of the protective mucus layer in the stomach. This fortified barrier shields the gastric lining from corrosive gastric acid and pepsin.[1][2]

-

Stimulation of Prostaglandin Synthesis: this compound increases the production of prostaglandins within the gastric mucosa.[2] Prostaglandins play a crucial role in maintaining mucosal integrity by promoting mucus and bicarbonate secretion, increasing mucosal blood flow, and inhibiting gastric acid secretion.

-

Increased Mucosal Blood Flow: The drug is reported to increase gastric mucosal blood flow, which is vital for maintaining the health of the gastric mucosa and for healing existing lesions.[3][4]

-

Promotion of Mucosal Repair and Regeneration: this compound exhibits cytoprotective properties by fostering the repair and regeneration of gastric mucosal cells.[1][2] It has been shown to increase acid mucopolysaccharides in ulcerated tissue, contributing to the healing process.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in various rat ulcer models.

Table 1: Efficacy of this compound in NSAID-Induced Ulcer Models in Rats

| NSAID Used for Induction | This compound Dose (mg/kg, p.o.) | Ulcer Inhibition (%) | Reference |

| Aspirin | 100 | Data not specified, inhibited Ulcer Index | [5] |

| Aspirin | 300 | 65.3 | [5] |

| Phenylbutazone | 300 | 70.0 | [5] |

| Indomethacin | 300 | 30.2 | [5] |

Table 2: Efficacy of this compound in Other Ulcer Models in Rats

| Ulcer Model | This compound Dose (mg/kg, p.o.) | Ulcer Inhibition (%) | Reference |

| Acetic Acid | 200 | Effective on Ulcer Index | [5] |

| Acetic Acid | 300 | Effective on Ulcer Index | [5] |

| Pyloric Ligature (Shay's Ulcer) | 300 | 67.1 | [5] |

Experimental Protocols

Indomethacin-Induced Gastric Ulcer Model in Rats

This protocol describes the induction of gastric ulcers using indomethacin and the evaluation of the protective effect of this compound.

Materials:

-

Male Wistar rats (180-220 g)

-

Indomethacin

-

This compound

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Normal saline

-

Anesthetic agent (e.g., ether, ketamine/xylazine)

-

Dissection tools

-

pH meter

-

Magnifying lens or dissecting microscope

Procedure:

-

Animal Preparation: House the rats in cages with wire mesh bottoms to prevent coprophagy. Fast the animals for 24 hours prior to the experiment, with free access to water.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Group 1 (Normal Control): Administer the vehicle orally.

-

Group 2 (Ulcer Control): Administer the vehicle orally, followed by indomethacin.

-

Group 3 (this compound Treatment): Administer this compound (e.g., 100, 200, 300 mg/kg) orally.

-

Group 4 (Reference Drug): Administer a standard anti-ulcer drug (e.g., omeprazole, 20 mg/kg) orally.

-

-

Drug Administration:

-

Administer the respective treatments (vehicle, this compound, or reference drug) to each group.

-

One hour after treatment, orally administer indomethacin (30 mg/kg) to all groups except the Normal Control group to induce ulcers.

-

-

Observation Period: After indomethacin administration, deprive the animals of food but continue to provide free access to water for 6 hours.

-

Sample Collection and Evaluation:

-

At the end of the 6-hour period, euthanize the rats using an appropriate anesthetic.

-

Open the abdomen and ligate the pyloric end of the stomach.

-

Collect the gastric contents into a centrifuge tube and measure the volume. Centrifuge the contents and measure the pH of the supernatant.

-

Open the stomach along the greater curvature and wash it gently with normal saline.

-

Pin the stomach on a flat surface and examine the gastric mucosa for ulcers using a magnifying lens.

-

-

Ulcer Index Determination:

-

Measure the length and number of hemorrhagic streaks and spots.

-

The ulcer index can be calculated based on a scoring system. A common system is:

-

0 = No ulcer

-

1 = Red coloration

-

2 = Spot ulcers

-

3 = Hemorrhagic streaks

-

4 = Ulcers >3 mm but ≤5 mm

-

5 = Ulcers >5 mm

-

-

The sum of the scores per stomach is the ulcer index.

-

-

Calculation of Percentage Inhibition:

-

Calculate the percentage of ulcer inhibition using the following formula: % Inhibition = [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100

-

Aspirin-Induced Gastric Ulcer Model in Rats

This protocol details the induction of gastric ulcers using aspirin.

Materials:

-

Same as for the indomethacin model, with aspirin replacing indomethacin.

Procedure:

-

Animal Preparation and Grouping: Follow the same steps as in the indomethacin model.

-

Drug Administration:

-

Administer the respective treatments orally.

-

One hour after treatment, orally administer aspirin (200 mg/kg) to all groups except the Normal Control group.

-

-

Observation Period and Sample Collection: Follow the same 4-hour observation period and subsequent sample collection and evaluation steps as described in the indomethacin protocol.

-

Ulcer Index Determination and Percentage Inhibition Calculation: Use the same methods as described for the indomethacin model.

Visualizations

Caption: Experimental workflow for NSAID-induced ulcer models.

Caption: Signaling pathway of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Influence of Helicobacter pylori infection and cetraxate on gastric mucosal blood flow during healing of endoscopic mucosal resection-induced ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cetraxate, a mucosal protective agent, combined with omeprazole, amoxycillin, and clarithromycin increases the eradication rate of helicobacter pylori in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of action of cetraxate [4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexanecarboxylate hydrochloride], a new anti-ulcer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Techniques for the Identification and Quantification of Cetraxate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction Cetraxate hydrochloride is an anti-ulcer agent used for the treatment of peptic ulcers and gastritis.[1] It functions as a gastric mucosal protectant.[2] For quality control and research purposes, it is essential to have simple, reliable, and cost-effective methods for its identification and quantification. UV-Visible spectrophotometry is a versatile and widely used analytical technique in the pharmaceutical sciences, valued for its simplicity, speed, and affordability.[3][4] This application note provides detailed protocols for both the qualitative identification and quantitative analysis of this compound using UV-Visible spectrophotometry, based on pharmacopoeial methods and established validation guidelines.